2-(3-Amino-phenyl)-thiazole-4-carboxylic acid ethyl ester
CAS No.: 885278-66-0
Cat. No.: VC3379786
Molecular Formula: C12H12N2O2S
Molecular Weight: 248.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 885278-66-0 |
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Molecular Formula | C12H12N2O2S |
Molecular Weight | 248.3 g/mol |
IUPAC Name | ethyl 2-(3-aminophenyl)-1,3-thiazole-4-carboxylate |
Standard InChI | InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2,13H2,1H3 |
Standard InChI Key | IAWASZVWQFHEHX-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)N |
Canonical SMILES | CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)N |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
2-(3-Amino-phenyl)-thiazole-4-carboxylic acid ethyl ester is identified by the CAS registry number 885278-66-0 . This compound has a molecular formula of C12H12N2O2S with a calculated molecular weight of 248.30 g/mol . The structure consists of a thiazole ring (containing sulfur and nitrogen atoms) connected to a phenyl ring with an amino group at the meta position, and an ethyl ester group attached to the carboxylic acid function at position 4 of the thiazole ring.
Nomenclature and Identifiers
The compound is known by several systematic names and identifiers which help in its unambiguous identification across chemical databases:
Physical and Chemical Properties
Computed Properties
The physical and chemical properties of 2-(3-Amino-phenyl)-thiazole-4-carboxylic acid ethyl ester provide insights into its behavior in biological systems and its potential applications. The following table summarizes the key computed properties:
The LogP value of 2.5 indicates a moderate lipophilicity, suggesting the compound can potentially cross cell membranes while maintaining some water solubility. This balanced profile is often desirable in drug development as it affects absorption, distribution, metabolism, and excretion (ADME) properties.
Structural Elements and Reactive Sites
The structure of 2-(3-Amino-phenyl)-thiazole-4-carboxylic acid ethyl ester contains several functional groups that can participate in various chemical reactions and interactions:
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The amino group (-NH2) on the phenyl ring is a nucleophilic center that can participate in various reactions including acylation, alkylation, and can form hydrogen bonds with biological targets.
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The thiazole ring contains both a sulfur atom and a nitrogen atom, providing sites for coordination with metal ions and potential interactions with biological macromolecules.
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The ethyl ester group can undergo hydrolysis to form the corresponding carboxylic acid, which is a common prodrug strategy in medicinal chemistry.
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The carbon at position 5 of the thiazole ring is potentially reactive for electrophilic substitution reactions.
Structural Comparison with Related Compounds
Comparison with Oxazole Analog
The compound 2-(3-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester (CAS: 885274-73-7) is a structural analog where the sulfur atom in the thiazole ring is replaced by an oxygen atom. This seemingly minor change significantly affects the electronic properties of the heterocyclic ring:
Feature | 2-(3-Amino-phenyl)-thiazole-4-carboxylic acid ethyl ester | 2-(3-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester |
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Molecular Formula | C12H12N2O2S | C12H12N2O3 |
Molecular Weight | 248.30 g/mol | 232.23 g/mol |
Ring System | Thiazole (contains S) | Oxazole (contains O) |
Electronic Properties | More electron-rich ring due to S | Less electron-rich ring due to O |
Potential Hydrogen Bonding | S is a poor H-bond acceptor | O is a stronger H-bond acceptor |
These differences in electronic properties and hydrogen bonding capabilities can lead to different interactions with biological targets, potentially resulting in distinct biological activities.
Comparison with Positional Isomer
Another related compound is ethyl 4-(3-aminophenyl)thiazole-2-carboxylate (CAS: 460750-28-1) , which is a positional isomer where the positions of the carboxylic acid ethyl ester group and the 3-aminophenyl group on the thiazole ring are switched:
Feature | 2-(3-Amino-phenyl)-thiazole-4-carboxylic acid ethyl ester | Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate |
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Position of 3-aminophenyl | Position 2 of thiazole | Position 4 of thiazole |
Position of carboxylic ester | Position 4 of thiazole | Position 2 of thiazole |
Potential Biological Activity | Possibly different due to altered spatial arrangement | Possibly different due to altered spatial arrangement |
This positional isomerism affects the three-dimensional structure of the molecule and potentially its interaction with biological targets, despite having the same molecular formula and functional groups.
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